N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that features a tetrazole ring and a benzodioxole moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . The benzodioxole group is commonly found in various bioactive molecules, contributing to the compound’s potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . For instance, the tetrazole ring can be formed by reacting a primary amine with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole can then be coupled with the benzodioxole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as GPR35 . The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, enhancing the compound’s binding affinity and potency . The benzodioxole moiety may also contribute to the compound’s overall pharmacological profile by stabilizing the receptor-ligand complex.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole derivative with similar biological activities.
N-(4-alkoxy-3-(1H-tetrazol-5-yl)phenyl)benzamide: A compound with a similar structure but different substituents on the benzene ring.
Uniqueness
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the tetrazole and benzodioxole moieties, which may confer distinct pharmacological properties compared to other tetrazole derivatives. The combination of these two functional groups can enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.
Properties
Molecular Formula |
C15H11N5O3 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11N5O3/c21-15(10-5-6-13-14(7-10)23-9-22-13)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) |
InChI Key |
XKEGNZSWTUHNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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